Cas no 467458-46-4 (Ethyl 3-formyl-1H-indole-5-carboxylate)
Ethyl 3-formyl-1H-indole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-formyl-1H-indole-5-carboxylate
- 3-Formyl-5-ethoxycarbonyl-1H-indole
- Ethyl 3-formylindole-5-carboxylate
- AKOS016007622
- 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID ETHYL ESTER
- SCHEMBL2540890
- MFCD12965044
- FT-0720342
- DTXSID50610496
- A7247
- AMY17948
- CS-0452688
- Ethyl3-formyl-1H-indole-5-carboxylate
- F15936
- 467458-46-4
- DB-070754
-
- MDL: MFCD12965044
- Inchi: 1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3
- InChI Key: XMCFLTQKFKSXLX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2=C(C=1)C(C=O)=CN2)=O
Computed Properties
- Exact Mass: 217.074
- Monoisotopic Mass: 217.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 59.2A^2
Experimental Properties
- Density: 1.293
- Boiling Point: 411.1 °C at 760 mmHg
- Flash Point: 411.1 °C at 760 mmHg
Ethyl 3-formyl-1H-indole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543495-250 mg |
3-Formyl-5-ethoxycarbonyl-1H-indole; . |
467458-46-4 | 250MG |
€457.90 | 2023-07-11 | ||
| abcr | AB543495-1 g |
3-Formyl-5-ethoxycarbonyl-1H-indole; . |
467458-46-4 | 1g |
€1,062.20 | 2023-07-11 | ||
| TRC | E258560-2.5mg |
Ethyl3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | E258560-5mg |
Ethyl3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | E258560-10mg |
Ethyl3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 10mg |
$ 585.00 | 2022-06-05 | ||
| Chemenu | CM148027-1g |
ethyl 3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 95% | 1g |
$506 | 2024-07-16 | |
| Chemenu | CM148027-1g |
ethyl 3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 95% | 1g |
$482 | 2021-08-05 | |
| Alichem | A199008040-1g |
Ethyl 3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 95% | 1g |
$449.28 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0995374-5g |
3-Formyl-5-ethoxycarbonyl-1H-indole |
467458-46-4 | 95% | 5g |
$2000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0553-100MG |
ethyl 3-formyl-1H-indole-5-carboxylate |
467458-46-4 | 95% | 100MG |
¥ 858.00 | 2023-04-13 |
Ethyl 3-formyl-1H-indole-5-carboxylate Suppliers
Ethyl 3-formyl-1H-indole-5-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on Ethyl 3-formyl-1H-indole-5-carboxylate
Ethyl 3-formyl-1H-indole-5-carboxylate (CAS No. 467458-46-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-formyl-1H-indole-5-carboxylate (CAS No. 467458-46-4) is a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its indole core structure, has garnered considerable attention due to its utility in the development of various bioactive molecules. The presence of both a formyl group and a carboxylate ester moiety makes it a versatile building block for synthesizing more complex structures, including heterocyclic derivatives with potential therapeutic applications.
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in natural products and pharmacologically active compounds. Ethyl 3-formyl-1H-indole-5-carboxylate leverages this framework, offering chemists a strategic platform for further functionalization. The formyl group, in particular, serves as a reactive handle for condensation reactions, enabling the facile introduction of additional functional moieties. This characteristic has made it a valuable reagent in the synthesis of inhibitors, agonists, and other pharmacologically relevant molecules.
In recent years, there has been a surge in research focused on indole derivatives as potential therapeutic agents. These compounds have demonstrated efficacy across a spectrum of diseases, including cancer, neurological disorders, and infectious diseases. The carboxylate ester group in Ethyl 3-formyl-1H-indole-5-carboxylate provides an additional layer of reactivity, allowing for further derivatization through ester hydrolysis or transesterification reactions. Such modifications can fine-tune the physicochemical properties of the resulting compounds, enhancing their bioavailability and target specificity.
The pharmaceutical industry has increasingly embraced green chemistry principles, seeking sustainable and efficient synthetic routes. Ethyl 3-formyl-1H-indole-5-carboxylate fits well within this paradigm, as it can be synthesized through multi-step processes that minimize waste and utilize readily available starting materials. Recent advances in catalytic methods have further improved the efficiency of its preparation, making it more accessible for industrial-scale production.
Beyond its role as a synthetic intermediate, Ethyl 3-formyl-1H-indole-5-carboxylate has been explored in various preclinical studies. Its derivatives have shown promise as modulators of biological pathways implicated in disease progression. For instance, certain indole-based compounds have exhibited anti-inflammatory and antioxidant properties, suggesting potential applications in chronic disease management. The formyl group's ability to participate in Schiff base formation has also been exploited to create metal chelating agents, which are relevant in the treatment of metal toxicity.
The carboxylate ester functionality offers another avenue for structural diversification. By converting this group into other derivatives such as amides or acyloins, chemists can generate a wide array of indole-based molecules with tailored biological activities. This flexibility has spurred interest among researchers looking to develop novel drug candidates with improved pharmacokinetic profiles.
The synthesis of Ethyl 3-formyl-1H-indole-5-carboxylate typically involves the condensation of appropriately substituted indoles with formic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled the use of mild and environmentally benign conditions, aligning with the growing emphasis on sustainable practices in chemical manufacturing. Additionally, modern spectroscopic techniques have facilitated the precise characterization of this compound and its derivatives, ensuring high purity and consistency in subsequent applications.
In conclusion, Ethyl 3-formyl-1H-indole-5-carboxylate (CAS No. 467458-46-4) represents a cornerstone intermediate in pharmaceutical synthesis. Its unique structural features—combining a formyl group with a carboxylate ester—make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for indole derivatives, Ethyl 3-formyl-1H-indole-5-carboxylate is poised to remain at the forefront of drug discovery efforts.
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